molecular formula C16H15FN2O3S B5883771 N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide

Cat. No. B5883771
M. Wt: 334.4 g/mol
InChI Key: VHXNEVCKAYVJTO-UHFFFAOYSA-N
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide, also known as 4-FIBF, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of benzamides and has a unique chemical structure that makes it an interesting candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been shown to increase the release of dopamine in certain brain regions, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide can have a range of effects on the biochemical and physiological processes in the brain. It has been found to increase dopamine release in the striatum, which is a key region involved in the regulation of movement and reward. It has also been shown to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide in lab experiments is its high selectivity towards certain receptors in the brain, which allows for more targeted investigations into specific neural pathways. However, one limitation is that the compound is relatively new and there is still much to be learned about its properties and potential applications.

Future Directions

There are several potential future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide. One area of interest is the development of new drugs based on the compound for the treatment of neurological disorders. Another potential direction is the investigation of the compound's effects on other physiological systems in the body, such as the immune system. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide and its potential applications in different research fields.
Conclusion:
In conclusion, N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide is a novel compound with potential applications in various research fields. Its unique chemical structure and selective affinity towards certain receptors in the brain make it an interesting candidate for further investigation. While there is still much to be learned about the compound, its potential therapeutic effects and range of physiological effects make it a promising area of research for the future.

Synthesis Methods

The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide involves several steps, including the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 3,5-dimethoxybenzoyl chloride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide has been found to have potential applications in various research fields, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit selective affinity towards certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-21-13-7-10(8-14(9-13)22-2)15(20)19-16(23)18-12-5-3-11(17)4-6-12/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNEVCKAYVJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide

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